Ethyl (3-trifluoromethylphenyl)pyruvate
Description
Properties
Molecular Formula |
C12H11F3O3 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
ethyl 2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-11(17)10(16)7-8-4-3-5-9(6-8)12(13,14)15/h3-6H,2,7H2,1H3 |
InChI Key |
BYXPFVWXPNUGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1.1 Anti-Cancer Activity
Ethyl (3-trifluoromethylphenyl)pyruvate has shown potential as an anticancer agent. Studies indicate that compounds with trifluoromethyl groups can inhibit cancer cell proliferation by interfering with metabolic pathways. For instance, the inhibition of pyruvate dehydrogenase kinase (PDHK) by related compounds promotes glucose oxidation, which is crucial in cancer metabolism.
Table 1: Summary of Anti-Cancer Studies
| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |
|---|---|---|---|
| PC3, K562, HeLa | 5 µg/ml | PDHK inhibition | |
| A549 | 18.7 µM | Metabolic regulation |
1.2 Neuroprotective Effects
Research has highlighted the neuroprotective properties of ethyl pyruvate derivatives. This compound exhibits protective effects against neural injuries, such as those caused by ischemia. It reduces inflammation and oxidative stress in neuronal cells, suggesting its potential use in treating neurodegenerative diseases .
Agricultural Applications
2.1 Pesticidal Properties
The compound's unique structure allows it to function effectively as a pesticide or herbicide. Its trifluoromethyl group contributes to enhanced interactions with biological targets in pests, making it a promising candidate for crop protection.
Table 2: Pesticidal Efficacy Studies
| Study Reference | Target Organism | Efficacy (%) | Application Method |
|---|---|---|---|
| Aphids | 85 | Foliar spray | |
| Fungal strains | 70 | Soil drench |
4.1 Clinical Studies on Inflammation
In a clinical setting, ethyl pyruvate has been evaluated for its anti-inflammatory properties in models of acute pancreatitis and sepsis. The studies revealed that it significantly reduced levels of pro-inflammatory cytokines and improved survival rates in animal models .
4.2 Efficacy Against Specific Diseases
A study focusing on liver diseases demonstrated that this compound could mitigate liver damage induced by toxic agents, showcasing its potential therapeutic effects in hepatoprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl Pyruvate (EP)
- Structure: Ethyl 2-oxopropanoate (C₅H₈O₃, MW: 116.12 g/mol) lacks the trifluoromethylphenyl group.
- Key Differences: Bioactivity: EP is well-studied for its anti-inflammatory and immunomodulatory effects. It inhibits HMGB1 (a pro-inflammatory cytokine), enhances regulatory T-cell (Treg) proliferation, and suppresses effector T cells (e.g., Th1/Th17) . In contrast, Ethyl (3-trifluoromethylphenyl)pyruvate’s bioactivity is less documented but hypothesized to exhibit stronger metabolic stability due to the -CF₃ group. Mechanism: EP modulates NF-κB signaling and redox pathways , while the trifluoromethylphenyl analog may interact with aryl hydrocarbon receptors (AhR) or other lipid-soluble targets due to increased hydrophobicity. Applications: EP is used experimentally to treat sepsis, pancreatitis, and autoimmune diseases ; the trifluoromethyl derivative is more niche, often reserved for synthetic chemistry applications .
Ethyl 3,3,3-Trifluoropyruvate
- Structure : C₅H₅F₃O₃ (MW: 170.09 g/mol) features a trifluoromethyl group directly on the pyruvate backbone.
- Key Differences :
- Reactivity : The α-CF₃ group in Ethyl 3,3,3-trifluoropyruvate increases electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions compared to this compound, where the -CF₃ is sterically shielded on the phenyl ring .
- Pharmacokinetics : The phenyl group in this compound may enhance tissue penetration but reduce renal clearance due to higher molecular weight .
Ethyl 3-Cyano-3-Phenylpyruvate
- Structure: C₁₂H₁₁NO₃ (MW: 217.22 g/mol) replaces the -CF₃ group with a cyano (-CN) substituent.
- Biological Activity: Cyanopyruvate derivatives are associated with mitochondrial toxicity due to -CN’s interference with electron transport chains, whereas -CF₃ derivatives are generally more metabolically inert .
Table 1: Comparative Analysis of Ethyl Pyruvate Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Bioactivity Highlights | Primary Applications |
|---|---|---|---|---|---|
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | None | Anti-inflammatory, HMGB1 inhibition | Sepsis, autoimmune disease models |
| This compound | C₁₂H₁₁F₃O₃ | 260.21 | 3-CF₃-phenyl | Synthetic intermediate, hypothesized immunomodulation | Agrochemicals, pharmaceuticals |
| Ethyl 3,3,3-Trifluoropyruvate | C₅H₅F₃O₃ | 170.09 | α-CF₃ | High electrophilicity | Fluorinated polymer synthesis |
| Ethyl 3-Cyano-3-Phenylpyruvate | C₁₂H₁₁NO₃ | 217.22 | α-CN, phenyl | Mitochondrial toxicity | Organic synthesis (niche) |
Mechanistic Insights from Research
- Ethyl Pyruvate: Enhances Treg differentiation and IL-10/TGF-β production, reducing pancreatic β-cell destruction in type 1 diabetes models . Inhibits HMGB1-TLR4 signaling, a pathway linked to diabetic nephropathy and retinopathy .
- This compound: Limited direct studies, but structural analogs (e.g., 3-trifluoromethylphenyl-containing herbicides) show enhanced binding to acetyl-CoA carboxylase (ACC), a target in lipid biosynthesis .
Preparation Methods
Friedel-Crafts Acylation and Aromatic Substitution Strategies
The Friedel-Crafts acylation represents a classical approach for introducing acyl groups to aromatic rings. However, the electron-withdrawing nature of the trifluoromethyl (-CF₃) group on the benzene ring significantly deactivates the substrate, rendering traditional Friedel-Crafts conditions ineffective . To circumvent this limitation, modern adaptations leverage directed ortho-metalation (DoM) strategies. For instance, a meta-substituted trifluoromethylbenzene derivative could undergo lithiation at the ortho position, followed by quenching with ethyl oxalyl chloride to install the α-keto ester functionality.
In a related example from the search results, ethyl pyruvate participated in cyclocondensation reactions with arylhydrazines to form indole carboxylates under acidic conditions . While this method targets heterocyclic systems, the underlying principle—nucleophilic attack at the carbonyl group of ethyl pyruvate—could be adapted. By replacing the hydrazine component with a trifluoromethylphenyl nucleophile (e.g., generated via Grignard or organozinc reagents), a direct pathway to ethyl (3-trifluoromethylphenyl)pyruvate becomes plausible.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a robust platform for constructing carbon-carbon bonds between aromatic and carbonyl-containing fragments. The synthesis of ethyl 4-fluoro-1H-indole-2-carboxylate via a palladium acetate-mediated oxidative coupling demonstrates the feasibility of such approaches. Applying this methodology, ethyl bromopyruvate could serve as an electrophilic partner in a Suzuki-Miyaura coupling with 3-trifluoromethylphenylboronic acid.
Hypothetical Reaction Pathway:
-
Substrate Preparation : Ethyl bromopyruvate is synthesized via bromination of ethyl pyruvate using N-bromosuccinimide (NBS) under radical conditions.
-
Coupling Reaction : A mixture of ethyl bromopyruvate, 3-trifluoromethylphenylboronic acid, Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO) is heated under inert atmosphere.
-
Work-Up : The crude product is purified via silica gel chromatography to isolate this compound.
This route mirrors the oxidative conditions described in the synthesis of fluoro-indole carboxylates , where molecular oxygen acted as a terminal oxidant.
Condensation and Oxidation of α-Hydroxy Esters
The oxidation of α-hydroxy esters to α-keto esters is a well-established transformation. For example, ethyl (3-trifluoromethylphenyl)lactate could be oxidized using Jones reagent (CrO₃/H₂SO₄) or a catalytic system employing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with bleach . The α-hydroxy ester precursor might be accessible via asymmetric hydrogenation of the corresponding β-keto ester or enzymatic reduction.
Key Considerations :
-
Substrate Stability : The electron-withdrawing -CF₃ group may necessitate milder oxidation conditions to prevent over-oxidation or decomposition.
-
Yield Optimization : As observed in the synthesis of 7-chloro-1H-indole-2-carboxylic acid , stepwise purification (e.g., acid-base extraction, chromatography) is critical for isolating the desired product.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating organic reactions, particularly those involving polar intermediates. In the preparation of 7-bromo-1,3-dimethylquinoxalin-2(1H)-one , a microwave reactor facilitated rapid cyclocondensation between a diamine and ethyl pyruvate. Adapting this approach, a one-pot reaction between 3-trifluoromethylbenzaldehyde and ethyl pyruvate under microwave conditions could yield the target α-keto ester via Knoevenagel condensation followed by oxidation.
Proposed Protocol :
-
Reactants : 3-Trifluoromethylbenzaldehyde (1 equiv), ethyl pyruvate (1.2 equiv), piperidine (catalyst), acetic acid (1% v/v) in ethanol.
-
Conditions : Microwave irradiation at 120°C for 20 minutes.
-
Work-Up : Precipitation upon cooling, filtration, and recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for Ethyl (3-trifluoromethylphenyl)pyruvate, and how do reaction conditions influence yield?
this compound can be synthesized via selective oxidation of precursors like ethyl lactate using vanadium-phosphorus oxide (VPO) catalysts supported on TiO₂. Optimal conditions include a P/V molar ratio of 1.40, acetonitrile as a solvent, and H₂O₂ as the oxidizing agent at 65°C for 5 hours, achieving yields up to 80.96% . Alternative methods involve organometallic reagents or esterification of pyruvic acid derivatives, though yields vary with catalyst selection and reaction temperature .
Q. How can structural characterization techniques like NMR and LC-MS confirm the purity of this compound?
1H-NMR is critical for verifying the presence of the trifluoromethylphenyl group (δ 7.5–8.0 ppm for aromatic protons) and the pyruvate ester moiety (δ 4.2–4.4 ppm for the ethyl group). LC-MS (e.g., m/z 170.09 for [M+H]⁺) ensures molecular weight confirmation. Purity (>98%) is validated via HPLC using C18 columns with acetonitrile/water gradients, as demonstrated in studies analyzing ethyl pyruvate derivatives .
Q. What are the primary pharmacological mechanisms of this compound in reducing oxidative stress?
The compound scavenges reactive oxygen species (ROS), particularly hydrogen peroxide, via its α-keto carboxylate group. In murine models, it inhibits caspase-11-mediated pyroptosis and downregulates gasdermin D, a key effector of inflammasome-driven cell death . It also enhances endogenous antioxidant pathways, such as HO-1 expression, to mitigate oxidative damage in sepsis and liver injury models .
Advanced Research Questions
Q. How should researchers design in vivo experiments to assess this compound's hepatoprotective effects?
Use male C57BL/6 mice (n=10–12 per group) with rifampicin-induced liver injury (200 mg/kg/day) and administer the compound intraperitoneally (40 mg/kg/day). Measure serum ALT/AST levels, hepatic glutathione (GSH), and malondialdehyde (MDA) to quantify oxidative stress. Include histopathology to assess necrosis and inflammation. Control groups should receive saline or vehicle solutions .
Q. What strategies resolve contradictions in this compound's anti-inflammatory efficacy across different sepsis models?
Discrepancies arise from variations in sepsis induction (e.g., LPS vs. cecal ligation). Standardize models by using endotoxemic rats (LPS 10 mg/kg) and measure plasma TNF-α and IL-6 levels. Dose-response studies (10–100 mg/kg) clarify therapeutic windows. For example, EP reduces TNF-α by 60% in LPS models but shows weaker effects in polymicrobial sepsis, likely due to differential NF-κB activation .
Q. What catalytic systems optimize the selective oxidation of this compound precursors?
VPO/TiO₂ catalysts achieve >80% yield in ethyl lactate oxidation. Key parameters include:
- P/V molar ratio : 1.40 maximizes active site density.
- Solvent : Acetonitrile minimizes side reactions.
- Temperature : 65°C balances kinetics and stability. Catalyst characterization via XRD and BET surface area analysis confirms structural integrity post-reaction .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via FT-IR for carbonyl (C=O) peak shifts (1720 cm⁻¹ to 1705 cm⁻¹) to confirm ester formation .
- Data Contradictions : Address variability in anti-inflammatory outcomes by standardizing animal strains (e.g., BALB/c vs. C57BL/6) and sepsis severity .
- Analytical Validation : Use deuterated solvents (CDCl₃) for NMR to avoid proton interference, and spike samples with internal standards (e.g., TMS) for LC-MS calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
